molecular formula C12H11N2NaO9S B554646 Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt CAS No. 185332-92-7

Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt

カタログ番号: B554646
CAS番号: 185332-92-7
分子量: 382.28 g/mol
InChIキー: ULARYIUTHAWJMU-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt (Sulfo-GMBS) is a heterobifunctional crosslinker with two reactive groups: a sulfo-N-hydroxysuccinimide (sulfo-NHS) ester and a maleimide. The sulfo-NHS ester reacts with primary amines (e.g., lysine residues), while the maleimide reacts with thiol groups (e.g., cysteine residues), enabling efficient conjugation of biomolecules such as peptides, proteins, and oligonucleotides .

準備方法

合成経路と反応条件

スルホ-GMBSは、マレイン酸無水物と酪酸を反応させてマレイミド酪酸を生成する多段階プロセスで合成される。 この中間体は、ジシクロヘキシルカルボジイミド(DCC)などのカップリング剤の存在下でN-ヒドロキシスルホスクシンイミドと反応して最終生成物を形成する。 . 反応条件は、一般的にNHSエステル反応ではpH7-9、マレイミド反応ではpH6.5-7.5に維持される。 .

工業生産方法

スルホ-GMBSの工業生産は、同様の合成経路に従うが、より大規模に行われる。このプロセスでは、高収率と純度を確保するために、反応条件を厳密に制御する。 最終生成物は、多くの場合、結晶化またはクロマトグラフィー技術によって精製される。 .

化学反応解析

反応の種類

スルホ-GMBSは、以下の化学反応を含む、いくつかの種類の化学反応を起こす。

一般的な試薬と条件

主な生成物

科学研究への応用

スルホ-GMBSは、様々な科学研究分野で広く使用されている。

化学反応の分析

Core Reaction Mechanisms

Sulfo-GMBS exhibits two distinct reactivities:

  • Succinimidyl ester : Targets primary amines (e.g., lysine residues) to form stable amide bonds .
  • Maleimide group : Reacts with sulfhydryl groups (e.g., cysteine thiols) to generate thioether linkages .

This sequential reactivity allows controlled conjugation strategies (amine-first, thiol-second) to avoid cross-reactivity .

Table 1: Optimal Reaction Conditions

Reaction TypepH RangeTemperatureTimeKey Reactants
Amine conjugation7.0–9.04–25°C30–60 minProteins, peptides
Thiol conjugation6.5–7.525–37°C2–4 hrCysteine, glutathione
Hydrolysis (NHS ester)>8.525°C4–6 hrWater

Key observations :

  • The NHS ester group hydrolyzes in aqueous buffers (half-life ~4–6 hr at pH 7.4) , necessitating fresh reagent preparation.
  • Maleimide-thiol reactions show higher specificity than amine coupling, with minimal off-target effects .

Table 2: Documented Conjugation Strategies

ApplicationTarget MoleculesYieldCitation
Antibody-enzyme conjugatesIgG + HRP85–90%
Nanoparticle functionalizationMCM-41 silica + vancomycin70%
TLR4 ligand-peptide vaccinesCRX-527 + SLP antigens65–75%
Chitosan antimicrobial coatingsPeptides + chitosan polymers80%

Critical findings :

  • Conjugation efficiency depends on reactant molar ratios, with 1:10–1:20 (crosslinker:target) optimal for most proteins .
  • Maleimide-thiol bonds remain stable under reducing conditions (unlike disulfide linkages) .

Side Reactions and Mitigation Strategies

  • NHS ester hydrolysis : Competes with amine conjugation at pH >8.5. Mitigated by:
    • Using pH 7.0–8.0 buffers
    • Short incubation times (<1 hr)
  • Maleimide ring-opening : Occurs at pH >8.0, forming non-reactive species. Prevented by maintaining neutral pH during thiol coupling .
  • Interference from Tris buffers : Compete for NHS ester reactivity. Phosphate or HEPES buffers recommended .

Table 3: Crosslinker Performance Metrics

ParameterSulfo-GMBSSulfo-SMCCSulfo-SIAB
Amine reactivity (k, M⁻¹s⁻¹)1.2×10³9.8×10²8.5×10²
Thiol reactivity (k, M⁻¹s⁻¹)4.5×10⁴3.9×10⁴2.1×10⁴
Hydrolysis half-life (pH 7)4.2 hr3.8 hr5.1 hr
Water solubility50 mg/mL35 mg/mL28 mg/mL

Data aggregated from

Recent Advancements (2020–2025)

  • Vaccine development : Site-specific conjugation of CRX-527 TLR4 ligands to peptide antigens enhanced dendritic cell activation by 3-fold compared to physical mixtures .
  • Nanomedicine : Sulfo-GMBS-enabled vancomycin coupling to mesoporous silica nanoparticles demonstrated sustained drug release over 72 hr .
  • Antimicrobial surfaces : Chitosan-peptide conjugates reduced Pseudomonas aeruginosa biofilm formation by 99% .

This crosslinker’s dual functionality continues to enable innovations in biotherapeutics and diagnostic platforms, though careful optimization of reaction parameters remains critical for reproducibility .

類似化合物との比較

Key Properties :

  • Molecular Formula : C₁₂H₁₁N₂NaO₉S
  • Molecular Weight : 382.28 g/mol
  • Solubility : Water-soluble due to the sulfonate group, facilitating reactions in aqueous buffers .
  • Applications : Vaccine development (e.g., TLR4-ligand conjugates), surface functionalization, and aptamer immobilization .

GMBS (Succinimidyl 4-Maleimidobutyrate)

Key Differences :

  • Solubility : GMBS lacks the sulfonate group, making it less water-soluble than Sulfo-GMBS. This limits its use in aqueous environments .
  • Reactivity : Both compounds share identical maleimide and NHS ester groups, but Sulfo-GMBS’s solubility enhances reaction efficiency in biological buffers.
  • Applications: GMBS is effective in non-aqueous systems, such as organic-phase antibody-enzyme conjugation, achieving ~80% recovery in horseradish peroxidase conjugates .

Data Table :

Property Sulfo-GMBS GMBS
Water Solubility High Low
Reaction Medium Aqueous/organic Organic
Conjugation Efficiency ~84% (amine-thiol) ~80% (antibody-enzyme)

Sulfo-SMCC (Sulfo-N-Succinimidyl 4-(Maleimidomethyl)cyclohexane-1-carboxylate)

Key Differences :

  • Spacer Arm : Sulfo-SMCC contains a cyclohexane ring, providing a longer (13.5 Å) and more rigid spacer compared to Sulfo-GMBS’s flexible butyrate chain (8.3 Å) .
  • Stability : The cyclohexane group in Sulfo-SMCC may enhance stability under acidic conditions, whereas Sulfo-GMBS is prone to hydrolysis in strongly acidic/basic environments .
  • Applications : Sulfo-SMCC is preferred for protein labeling requiring defined spacing, while Sulfo-GMBS is used for rapid thiol-amine bridging in vaccines .

Data Table :

Property Sulfo-GMBS Sulfo-SMCC
Spacer Length 8.3 Å 13.5 Å
Stability (pH 7.0) Moderate High
Common Use Cases Peptide-protein conjugates Protein-protein conjugates

Sulfo-N-Succinimidyl Oleate (SSO)

Key Differences :

  • Structure : SSO replaces the maleimidobutyrate group with an oleate chain, making it lipophilic and suitable for lipid-protein interactions .
  • Function : SSO inhibits CD36, a fatty acid transporter, and is used in metabolic studies, unlike Sulfo-GMBS’s role in bioconjugation .
  • Reactivity : SSO’s NHS ester reacts with amines, but its lack of a maleimide group limits thiol-based applications .

Data Table :

Property Sulfo-GMBS SSO
Reactive Groups NHS ester + maleimide NHS ester only
Solubility Hydrophilic Lipophilic
Primary Application Bioconjugation Metabolic inhibition

生物活性

Overview

Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt (commonly referred to as Sulfo-GMBS) is a water-soluble, heterobifunctional crosslinking reagent extensively used in biochemical research. It facilitates the conjugation of biomolecules by reacting with amine and thiol groups, making it invaluable for protein labeling, enzyme conjugation, and the development of biosensors.

  • Empirical Formula : C₁₂H₁₁N₂NaO₉S
  • Molecular Weight : 382.28 g/mol
  • Functional Groups : Contains a succinimidyl group (reactive towards amines) and a maleimide group (reactive towards thiols) .

Sulfo-GMBS operates through a two-step conjugation process:

  • The NHS ester group reacts with primary amines on one biomolecule.
  • The maleimide group subsequently reacts with thiol groups on another biomolecule, forming a stable covalent bond.

This unique mechanism allows for the creation of targeted bioconjugates essential for various applications in research and diagnostics .

1. Protein Conjugation

Sulfo-GMBS is primarily used in protein chemistry to study protein-protein interactions and to stabilize protein structures. By crosslinking proteins, researchers can analyze complex formations and interactions that are critical for understanding biological processes .

2. Diagnostic Applications

The compound has been employed in the development of biosensors for pathogen detection. For example, it has been utilized in assays for detecting viruses such as H1N1 and SARS-CoV-2, demonstrating its efficacy in rapid diagnostics .

PathogenDetection MethodLimit of Detection (LOD)Sample Type
H1N1GMR15 ng/mLPBS
SARS-CoV-2MTJ2.96 ng/mLSerum
E. coli O157:H7NMR76 CFU/mLWater

3. Cell Signaling Studies

The crosslinking activity of Sulfo-GMBS can influence cellular functions by altering cell signaling pathways through the stabilization of key signaling proteins. This application is particularly relevant in cancer research and therapeutic development .

Case Study 1: Virus Detection Using Magnetic-Nanosensor-Based Platforms

A study demonstrated the use of Sulfo-GMBS in conjunction with magnetic nanosensors for rapid detection of H1N1 and other pathogens. The platform achieved a limit of detection as low as 15 ng/mL for H1N1 nucleoprotein within minutes, showcasing the compound's effectiveness in diagnostic applications .

Case Study 2: Bioconjugation Efficiency

Research highlighted the efficiency of Sulfo-GMBS in creating stable bioconjugates necessary for therapeutic applications. The study found that conjugates formed using Sulfo-GMBS maintained functional activity, which is crucial for therapeutic efficacy .

Safety and Handling

While Sulfo-GMBS is widely used in laboratory settings, it is classified as an irritant to skin, eyes, and respiratory systems. Proper personal protective equipment (PPE) should be worn when handling this compound to mitigate exposure risks .

Q & A

Basic Research Questions

Q. What are the optimal handling and solubility conditions for Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt in protein conjugation experiments?

Methodological Answer: This compound is water-soluble due to its sulfonate group, making it suitable for aqueous biological buffers. For storage, maintain the reagent at -20°C in a desiccated environment to prevent hydrolysis of the NHS ester. For solubility, dissolve in PBS (pH 7.2–7.4) at concentrations up to 2.5 mg/mL. Avoid prolonged exposure to moisture or elevated temperatures. Pre-warm DMSO to 37°C if used for dissolution, but ensure final DMSO concentrations in reactions do not exceed 10% to prevent protein denaturation .

Q. How can this reagent be used to conjugate amine-containing biomolecules (e.g., antibodies) to thiol-containing ligands?

Methodological Answer: The NHS ester reacts with primary amines (e.g., lysine residues) on proteins, while the maleimide group binds to free thiols (e.g., cysteine residues). A typical protocol involves:

Amine modification : Incubate the protein with the reagent (molar ratio 10:1 reagent:protein) in PBS (pH 7.4) for 30–60 minutes at 4°C.

Purification : Remove unreacted reagent via gel filtration or dialysis.

Thiol coupling : Add the thiol-containing ligand (e.g., peptides, enzymes) at a 1.2–2x molar excess and incubate for 2–4 hours at room temperature.

Validation : Use SDS-PAGE or MALDI-TOF to confirm conjugation efficiency .

Q. What is the biochemical role of this compound in modulating fatty acid transport pathways?

Methodological Answer: Sulfo-N-succinimidyl esters like this compound covalently modify lysine residues (e.g., Lys164 on CD36), inhibiting fatty acid translocase (FAT/CD36)-mediated uptake of long-chain fatty acids (LCFAs) and oxidized low-density lipoprotein (oxLDL). This mechanism is critical for studying lipid metabolism in cell cultures (5–500 μM) and in vivo models (e.g., 40 mg/kg intraperitoneal administration in rodents) .

Advanced Research Questions

Q. How can researchers address contradictions in data arising from variable lysine modification during protein conjugation?

Methodological Answer: Over-modification of lysine residues can disrupt protein function or binding sites. To mitigate this:

  • Titrate reagent-to-protein ratios : Start with a 5:1 molar ratio and optimize via SDS-PAGE.
  • Site-specific mutagenesis : Replace non-critical lysines with arginine to reduce off-target conjugation.
  • Functional assays : Validate retained activity post-conjugation (e.g., ELISA for antibodies).
    For example, a study using GMBS (a related compound) conjugated ~3.4 peptides per BSA molecule while preserving functionality .

Q. What experimental considerations are critical for in vivo applications of this compound in disease models?

Methodological Answer: In vivo use requires:

  • Dosage optimization : For CD36 inhibition, 40 mg/kg intraperitoneal injections in rodents are common. Adjust based on target tissue bioavailability.
  • Toxicity monitoring : Assess renal/hepatic function post-administration.
  • Temporal resolution : Administer 1–2 hours before inducing pathology (e.g., pulmonary arterial hypertension) to ensure target engagement.
    Evidence from PAH models shows SSO (a structural analog) effectively reduced CD36-mediated signaling in endothelial cells .

Q. How can specificity of CD36 inhibition be confirmed when using this reagent?

Methodological Answer:

  • Competitive assays : Co-treat with excess unmodified fatty acids (e.g., oleate) to test reversibility.
  • Genetic knockdown : Compare results with CD36-knockout cells/animals.
  • Proteomic profiling : Use mass spectrometry to identify off-target lysine modifications.
    A study demonstrated specificity by showing SSO blocked LCFA uptake in wild-type but not CD36-deficient macrophages .

Q. What strategies optimize spacer length for conjugates in structural biology studies?

Methodological Answer: The reagent’s 4-maleimidobutyrate spacer (11.6 Å) balances flexibility and stability. For longer spacers:

  • Alternative reagents : Use Sulfo-N-succinimidyl 6-(biotinamido)hexanoate (22.4 Å spacer) to reduce steric hindrance in avidin-biotin systems.
  • Hybrid linkers : Combine with PEG derivatives (e.g., PEG4) to extend reach.
    Validate spacer efficacy via Förster resonance energy transfer (FRET) or cryo-EM to ensure proper orientation of conjugated molecules .

特性

IUPAC Name

sodium;1-[4-(2,5-dioxopyrrol-1-yl)butanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O9S.Na/c15-8-3-4-9(16)13(8)5-1-2-11(18)23-14-10(17)6-7(12(14)19)24(20,21)22;/h3-4,7H,1-2,5-6H2,(H,20,21,22);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULARYIUTHAWJMU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O)S(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N2NaO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20635595
Record name Sodium 1-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185332-92-7
Record name Sodium 1-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butanoyl]oxy}-2,5-dioxopyrrolidine-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20635595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt
Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt
Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt
Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt
Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt
Sulfo-N-succinimidyl 4-maleimidobutyrate sodium salt

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。